molecular formula C9H5FN2O2 B1521551 7-Fluoroquinoxaline-5-carboxylic acid CAS No. 1193389-51-3

7-Fluoroquinoxaline-5-carboxylic acid

Cat. No.: B1521551
CAS No.: 1193389-51-3
M. Wt: 192.15 g/mol
InChI Key: IKEZHSGHMHHGMC-UHFFFAOYSA-N
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Description

7-Fluoroquinoxaline-5-carboxylic acid is a fluorinated quinoxaline derivative with the molecular formula C9H5FN2O2 and a molecular weight of 192.15 g/mol. This compound is characterized by the presence of a fluorine atom at the 7th position of the quinoxaline ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoxaline-5-carboxylic acid typically involves the following steps:

  • Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of 1,2-diamines with 1,2-diketones or β-diketones.

  • Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using various fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Carboxylation: The carboxylic acid group at the 5th position is introduced through oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced fluorination techniques can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the fluorine or carboxylic acid positions can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2)

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution product

Major Products Formed:

  • Oxidation Products: this compound derivatives

  • Reduction Products: Reduced quinoxaline derivatives

  • Substitution Products: Substituted quinoxaline derivatives

Scientific Research Applications

7-Fluoroquinoxaline-5-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and pathways involving quinoxaline derivatives.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Fluoroquinoxaline-5-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

7-Fluoroquinoxaline-5-carboxylic acid is unique due to the presence of the fluorine atom, which enhances its reactivity and stability compared to non-fluorinated quinoxaline derivatives. Similar compounds include:

  • Quinoxaline-5-carboxylic acid: Lacks the fluorine atom

  • 7-Chloroquinoxaline-5-carboxylic acid: Contains a chlorine atom instead of fluorine

  • 7-Methylquinoxaline-5-carboxylic acid: Contains a methyl group instead of fluorine

These compounds differ in their chemical properties and reactivity, making this compound a valuable compound in various applications.

Properties

IUPAC Name

7-fluoroquinoxaline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O2/c10-5-3-6(9(13)14)8-7(4-5)11-1-2-12-8/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEZHSGHMHHGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-51-3
Record name 7-fluoroquinoxaline-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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